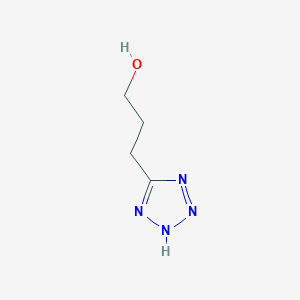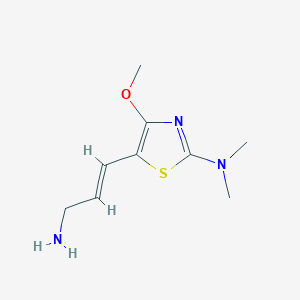
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an aminopropenyl group, a methoxy group, and a dimethylamino group attached to the thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the aminopropenyl group can be achieved through a condensation reaction with an appropriate aldehyde or ketone, followed by reduction. The methoxy group is usually introduced via methylation of a hydroxyl precursor, and the dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the aminopropenyl group or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy or dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Preliminary research indicates potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It may be used in the development of new materials, dyes, or agrochemicals.
作用機序
The mechanism of action of 5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminopropenyl group and the thiazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity. The methoxy and dimethylamino groups can modulate the compound’s electronic properties, affecting its reactivity and stability.
類似化合物との比較
Similar Compounds
5-(3-Aminoprop-1-en-1-yl)-2-nitrophenol: Similar structure but with a nitro group instead of a methoxy group.
2-(3-Aminoprop-1-en-1-yl)-5-bromophenol: Similar structure but with a bromine atom instead of a methoxy group.
4-(3-Aminoprop-1-en-1-yl)-2-aminoimidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine is unique due to its combination of functional groups and the thiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the methoxy group and the dimethylamino group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C9H15N3OS |
|---|---|
分子量 |
213.30 g/mol |
IUPAC名 |
5-[(E)-3-aminoprop-1-enyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3OS/c1-12(2)9-11-8(13-3)7(14-9)5-4-6-10/h4-5H,6,10H2,1-3H3/b5-4+ |
InChIキー |
ZCWDZZLMLMPZBX-SNAWJCMRSA-N |
異性体SMILES |
CN(C)C1=NC(=C(S1)/C=C/CN)OC |
正規SMILES |
CN(C)C1=NC(=C(S1)C=CCN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


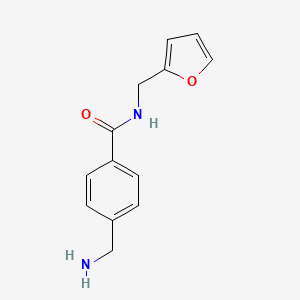
amino}-3-oxopentanoate](/img/structure/B13548102.png)
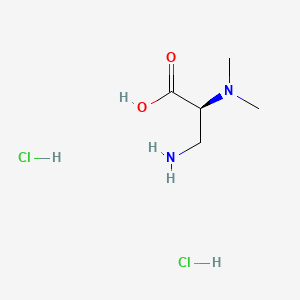
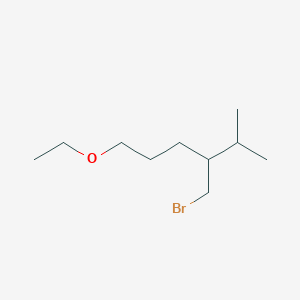
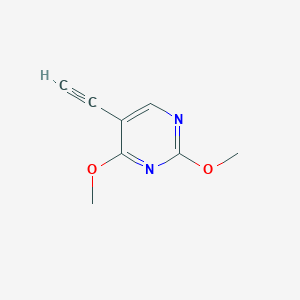
![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
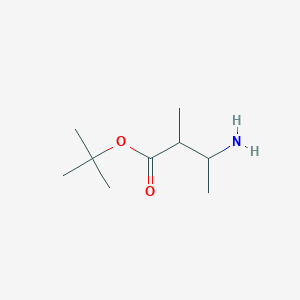
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)
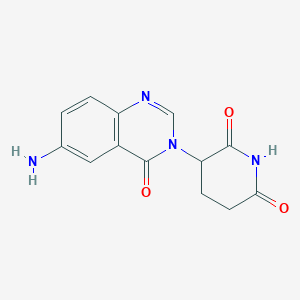
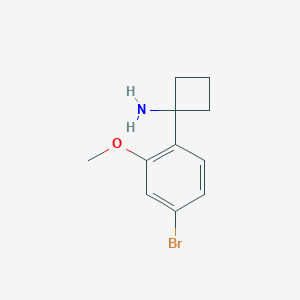
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
